N-ethyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride typically involves the reaction of cyclohexanamine with ethyl bromide and 2-piperidinylmethyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Halogenated compounds, bases like sodium hydroxide or potassium carbonate, and solvents such as ethanol or methanol.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Secondary amines and other reduced products.
Substitution: Various substituted derivatives depending on the halogenated compound used.
Scientific Research Applications
N-ethyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-ethyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes . The compound binds to these targets, modulating their activity and influencing various biochemical pathways . This interaction can result in changes in neurotransmitter levels, receptor activation, and other cellular responses .
Comparison with Similar Compounds
Similar Compounds
- n-Methyl-n-(2-piperidinylmethyl)cyclohexanamine dihydrochloride
- n-Propyl-n-(2-piperidinylmethyl)cyclohexanamine dihydrochloride
- n-Butyl-n-(2-piperidinylmethyl)cyclohexanamine dihydrochloride
Uniqueness
N-ethyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride is unique due to its specific ethyl substitution, which influences its chemical properties and biological activity . This substitution can affect the compound’s solubility, reactivity, and interaction with molecular targets, making it distinct from other similar compounds .
Properties
CAS No. |
1220021-48-6 |
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Molecular Formula |
C14H29ClN2 |
Molecular Weight |
260.84 g/mol |
IUPAC Name |
N-ethyl-N-(piperidin-2-ylmethyl)cyclohexanamine;hydrochloride |
InChI |
InChI=1S/C14H28N2.ClH/c1-2-16(14-9-4-3-5-10-14)12-13-8-6-7-11-15-13;/h13-15H,2-12H2,1H3;1H |
InChI Key |
JPNFFWRBOOTADF-UHFFFAOYSA-N |
SMILES |
CCN(CC1CCCCN1)C2CCCCC2.Cl.Cl |
Canonical SMILES |
CCN(CC1CCCCN1)C2CCCCC2.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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